1-(3-Methylbenzoyl)pyrrolidine
Overview
Description
1-(3-Methylbenzoyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 3-methylbenzoyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzoyl)pyrrolidine can be synthesized through various methods. One common approach involves the acylation of pyrrolidine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylbenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Methylbenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The 3-methylbenzoyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the 3-methylbenzoyl group.
N-Benzoylpyrrolidine: A similar compound with a benzoyl group instead of a 3-methylbenzoyl group.
3-Methylbenzoylpiperidine: A related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-(3-Methylbenzoyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 3-methylbenzoyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The 3-methylbenzoyl group can enhance the compound’s lipophilicity and binding affinity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
(3-methylphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWAHJBVDUCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275691 | |
Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164918-75-6 | |
Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164918-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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